molecular formula C20H14ClNS2 B2355896 2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole CAS No. 400087-88-9

2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole

Cat. No.: B2355896
CAS No.: 400087-88-9
M. Wt: 367.91
InChI Key: VUGBRFPQXRQIHN-UHFFFAOYSA-N
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Description

2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is a complex organic compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a chlorophenyl group and a sulfanyl methyl group attached to the benzothiazole core. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole typically involves the following steps:

    Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and a suitable base.

    Attachment of the Sulfanyl Methyl Group: The sulfanyl methyl group can be attached through a thiolation reaction using a thiol reagent such as thiourea or sodium sulfide.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder.

    Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted benzothiazoles

Scientific Research Applications

2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.

    Biology: It is used in studies related to enzyme inhibition and protein binding.

    Materials Science: It is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agriculture: It is studied for its potential as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of 2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or proteins involved in disease pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Chlorophenyl)-1,3-benzothiazole: Lacks the sulfanyl methyl group, which may affect its biological activity.

    2-(3-Methylphenyl)-1,3-benzothiazole: Lacks the chlorophenyl group, which may influence its chemical reactivity and applications.

    2-(3-{[(2-Bromophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole: Similar structure but with a bromine atom instead of chlorine, which can alter its reactivity and biological properties.

Uniqueness

2-(3-{[(2-Chlorophenyl)sulfanyl]methyl}phenyl)-1,3-benzothiazole is unique due to the presence of both the chlorophenyl and sulfanyl methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-[(2-chlorophenyl)sulfanylmethyl]phenyl]-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14ClNS2/c21-16-8-1-3-10-18(16)23-13-14-6-5-7-15(12-14)20-22-17-9-2-4-11-19(17)24-20/h1-12H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGBRFPQXRQIHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)CSC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14ClNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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